molecular formula C19H21FN2O4S B5136941 N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B5136941
M. Wt: 392.4 g/mol
InChI Key: DKWDNTSEVNZNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. DMSB belongs to the family of benzamides and is known for its potent inhibitory effects on certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves its interaction with certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain receptors, such as the androgen receptor, which is involved in the development of prostate cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of certain enzymes and receptors in the body. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its potency and selectivity in inhibiting certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in disease development and progression. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the study of the role of HDACs and other enzymes and receptors in disease development and progression. Additionally, the potential applications of this compound in the treatment of inflammatory diseases and other conditions warrant further investigation.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves several steps, which include the reaction of 2,5-dimethylphenylamine with 4-fluorobenzoic acid to form an intermediate product. The intermediate product is then reacted with morpholine and sulfonyl chloride to yield the final product, this compound. The synthesis process of this compound has been optimized to improve its yield and purity, making it easier to produce in large quantities for research purposes.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent inhibitory effects on certain enzymes and receptors that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-13-3-4-14(2)17(11-13)21-19(23)15-5-6-16(20)18(12-15)27(24,25)22-7-9-26-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWDNTSEVNZNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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